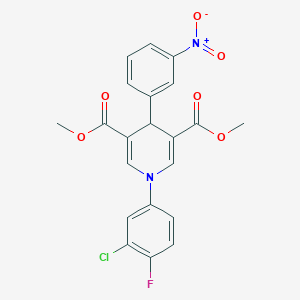

![molecular formula C16H15ClF2N2O B4628749 N-[1-(4-氯苯基)丙基]-N'-(2,4-二氟苯基)脲](/img/structure/B4628749.png)

N-[1-(4-氯苯基)丙基]-N'-(2,4-二氟苯基)脲

描述

Urea derivatives, including those substituted with chlorophenyl and difluorophenyl groups, are of significant interest in the field of chemistry due to their diverse chemical properties and potential applications. These compounds often exhibit unique physical and chemical characteristics due to the presence of halogen atoms which influence their reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, N-substituted ureas have been synthesized through one-pot reactions involving aniline derivatives and triphosgene, indicating the versatility of synthesis methods for creating complex urea compounds (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the planarity of the urea linkage and the spatial arrangement of substituents, which can significantly affect their chemical properties. X-ray crystallography studies have shown that the phenyl rings in these compounds can be nearly coplanar with the urea group or significantly twisted, influencing the molecule's overall conformation and interaction capabilities (Shengjiao Yan et al., 2007).

Chemical Reactions and Properties

Urea derivatives can participate in various chemical reactions, including N-chlorination, indicating their potential as intermediates in synthetic chemistry. The efficiency and selectivity of these reactions are influenced by the substituents on the urea nitrogen atoms, showcasing the compounds' reactivity (M. Sathe et al., 2007).

科学研究应用

杀虫活性和表皮干扰

N-[1-(4-氯苯基)丙基]-N'-(2,4-二氟苯基)脲代表一类新型杀虫剂,通过干扰昆虫表皮沉积表现出独特的作用方式。这些化合物以其作为胃毒剂的有效性和对哺乳动物的安全性为特征。杀虫活性主要通过各种昆虫物种无法蜕皮或化蛹而表现出来,从而导致死亡。这一结果归因于表皮沉积过程中的缺陷,如组织学检查所揭示的那样 (Mulder & Gijswijt, 1973)。

甲壳质合成抑制

对 N-[1-(4-氯苯基)丙基]-N'-(2,4-二氟苯基)脲(特别是氟苯脲)的生化作用方式的进一步研究阐明了其在抑制幼虫表皮中甲壳质合成的作用。这种抑制在施用后不久就显现出来,而不会影响体内或体外的几丁质酶活性。因此,杀虫作用与甲壳质合成的抑制有关,而不是甲壳质降解的激活。用氟苯脲处理后不会积累 N-乙酰葡萄糖胺,这使其作用方式与类似化合物 (Deul, Jong, & Kortenbach, 1978) 区分开来。

环境存在和分析检测

N-[1-(4-氯苯基)丙基]-N'-(2,4-二氟苯基)脲,以三氯卡班为名,已被确定为个人护理产品中的抗菌添加剂。尽管它被广泛使用,但有关其存在的环境数据却很有限。液相色谱电喷雾电离质谱 (LC/ESI/MS) 方法的开发能够灵敏且选择性地检测水生环境中的三氯卡班,从而提供了有关其环境存在的重要数据,并敦促进一步调查其归宿和行为 (Halden & Paull, 2004)。

属性

IUPAC Name |

1-[1-(4-chlorophenyl)propyl]-3-(2,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O/c1-2-14(10-3-5-11(17)6-4-10)20-16(22)21-15-8-7-12(18)9-13(15)19/h3-9,14H,2H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKFKKMCWSGHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4628667.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4628673.png)

![N-(2,6-diethylphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4628688.png)

![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)

![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)

![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)

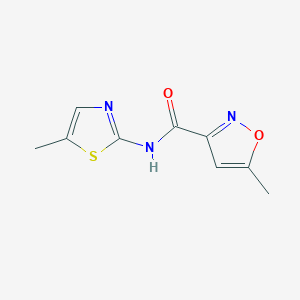

![N-(2-fluorophenyl)-2-{[4-methyl-5-(5-propyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4628729.png)

![4-[4-(4-morpholinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4628734.png)

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4628767.png)

![2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)